molecular formula C14H13BrN2O2 B2472270 1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 926204-36-6

1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B2472270
CAS No.: 926204-36-6
M. Wt: 321.174
InChI Key: VBQZORHBTCMSKL-UHFFFAOYSA-N
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Description

The compound “1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring system is present in many natural products and synthetic compounds. The bromophenyl group at the 1-position and the carboxylic acid group at the 3-position could potentially make this compound useful in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of an indazole ring system, with a bromophenyl group attached at the 1-position and a carboxylic acid group at the 3-position. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The bromine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution reactions. The carboxylic acid group could participate in acid-base reactions, and could also be converted into other functional groups such as esters, amides, or acyl chlorides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the bromophenyl and carboxylic acid groups could influence properties such as solubility, melting point, boiling point, and acidity .

Scientific Research Applications

Anti-inflammatory Properties

Research has shown that derivatives of 1H-indazole, such as 1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, exhibit significant anti-inflammatory properties. A study by Nagakura et al. (1979) demonstrated that 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, a similar compound, showed high anti-inflammatory activity in the carrageenan edema test, indicating potential therapeutic applications in inflammatory conditions (Nagakura et al., 1979).

Antispermatogenic Effects

Another area of research involving derivatives of 1H-indazole is in the field of male contraception. Corsi and Palazzo (1976) synthesized a series of halogenated 1-benzylindazole-3-carboxylic acids, closely related to 1-(3-bromophenyl)-1H-indazole, and found these compounds to be potent antispermatogenic agents. This research suggests potential applications in developing novel contraceptives for men (Corsi & Palazzo, 1976).

Antitumor Activity

Indazole derivatives have been explored for their antitumor properties. Lu et al. (2020) synthesized and studied an indazole derivative that showed effective inhibition on the proliferation of various cancer cell lines. This research points to the potential of this compound and its derivatives in cancer treatment (Lu et al., 2020).

Synthesis and Structural Analysis

The synthesis and structural analysis of 1H-indazole derivatives are crucial for their application in medicinal chemistry. Murugavel et al. (2010) conducted a study on the synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles, which contributes to the understanding of the chemical properties and potential applications of these compounds (Murugavel et al., 2010).

Crystal Structure Studies

Studies on the crystal structure of indazole derivatives, like those conducted by Hu Yong-zhou (2008), provide valuable insights into the physical and chemical characteristics of these compounds. Such studies are essential for understanding the stability and bioactivity of 1-(3-bromophenyl)-1H-indazole derivatives (Hu Yong-zhou, 2008).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Many drugs and compounds exert their effects by modulating biochemical pathways, leading to downstream effects on cellular functions. Identifying these pathways requires detailed biochemical and pharmacological studies.

Safety and Hazards

As with any chemical compound, handling “1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” would require appropriate safety precautions. Without specific safety data for this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. It could be interesting to explore its potential uses in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

1-(3-bromophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(16-17)14(18)19/h3-5,8H,1-2,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQZORHBTCMSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC(=CC=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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